molecular formula C24H31N2O8P B072556 Strychnine glycerophosphate CAS No. 1323-31-5

Strychnine glycerophosphate

Cat. No. B072556
CAS RN: 1323-31-5
M. Wt: 506.5 g/mol
InChI Key: ROQNYMQPZHTPCA-ZEYGOCRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strychnine glycerophosphate is a compound that combines strychnine, a highly toxic, colorless crystalline alkaloid used as a pesticide, with glycerophosphate .


Synthesis Analysis

Strychnine has been the subject of numerous synthetic studies. The structure of strychnine was established by both Sir Robert Robinson and R. B. Woodward in the late 1940s . The total synthesis of strychnine was reported by Woodward et al. in 1954 . A concise synthesis of strychnine was also achieved via a longest linear sequence of six steps from commercially available starting materials .


Molecular Structure Analysis

The molecular structure of strychnine has been elucidated using various techniques such as 1D and 2D NMR spectroscopy . The structure of strychnine was further confirmed by X-ray crystal structures of strychnine complexes .


Chemical Reactions Analysis

Strychnine undergoes various chemical reactions. For instance, it can be metabolized in the liver, and its metabolites can be analyzed using liquid chromatography-electrospray ion trap mass spectrometry .

Scientific Research Applications

  • Distribution and Mobility of Glycine Receptors : Strychnine is a potent antagonist of glycine-mediated inhibitory conductances in the mammalian spinal cord. Research using fluorescent strychnine analogs has revealed the distribution and mobility of GlyRs on cultured rat spinal cord neurons. GlyRs were found predominantly localized to cell bodies and were partially mobile, which could have implications for synaptic transmission and plasticity (Srinivasan et al., 1990).

  • UV Light-Induced Cross-Linking : Strychnine binding to rat spinal cord membranes can be made irreversible through UV illumination. This interaction, involving a single polypeptide, is inhibited by glycine and could be significant in understanding the molecular composition of GlyRs (Graham et al., 1981).

  • Glycine Receptor Mechanism : High-resolution structures of the zebrafish α1 GlyR with strychnine have illuminated the GlyR mechanism. Strychnine stabilizes the receptor in a closed ion channel state, providing insights into how strychnine functions as an antagonist (Du et al., 2015).

  • Homology with Nicotinic Acetylcholine Receptors : The strychnine-binding subunit of the glycine receptor shows significant structural and amino acid sequence homology with nicotinic acetylcholine receptor proteins. This suggests a family of genes encoding neurotransmitter-gated ion channels (Grenningloh et al., 1987).

  • Glycine Receptor Functional Diversity : Recent studies have detailed the structural determinants of ligand binding and channel activation in GlyRs. GlyRs are not only involved in the regulation of motor and sensory neurons but also play roles in visual and auditory signal processing and neuronal development (Betz & Laube, 2006).

  • Inhibitory Glycine Receptors Update : This minireview summarizes the structure, ligand-binding sites, and chloride channel of GlyRs, discussing their emerging functions in different regions of the central nervous system (Dutertre et al., 2012).

  • Practical Prescriptions : A historical perspective from 1904 mentions the use of strychnine glycerophosphate in medical prescriptions, highlighting its long-standing interest in clinical applications (Buffalo Medical Journal, 1904).

Safety And Hazards

Strychnine is highly toxic and can cause liver and kidney damage as well as effects on the central nervous system . It is toxic if swallowed and if absorbed through the skin .

Future Directions

Future research could focus on different models for the induction of epilepsy, such as those using pentylenetetrazole, pilocarpine, and electroshock-induced seizures . Additionally, the diverse pharmacological actions of strychnine and its analogues, such as their antagonistic properties at nicotinic acetylcholine receptors (nAChRs), allosteric modulation of muscarinic acetylcholine receptors as well as anti-cancer and anti-plasmodial effects could be further explored .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNYMQPZHTPCA-ZEYGOCRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169088
Record name Strychnine 1-glycerophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strychnine glycerophosphate

CAS RN

17140-57-7, 1323-31-5
Record name Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17140-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strychnine glycerophosphate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnine 1-glycerophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnine 1-glycerophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strychnine glycerophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRYCHNINE 1-GLYCEROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnine glycerophosphate
Reactant of Route 2
Reactant of Route 2
Strychnine glycerophosphate
Reactant of Route 3
Reactant of Route 3
Strychnine glycerophosphate
Reactant of Route 4
Strychnine glycerophosphate
Reactant of Route 5
Strychnine glycerophosphate
Reactant of Route 6
Strychnine glycerophosphate

Citations

For This Compound
43
Citations
A Morales, M Condra, JA Owen, DH Surridge… - The Journal of …, 1987 - Elsevier
… strychnine glycerophosphate on alternate days for 1 week followed by 1 to 2 tablets that consisted of 5 mg. methyltestosterone propionate, 3 mg. atocopherol acetate, 0.35 mg…
Number of citations: 254 www.sciencedirect.com
Q GLYCEROPHOSPHATE - scholar.archive.org
10. If 0.5 gm. of quinidine be dissolved in 10 cc. of water at 60'C. with just enough sulphuric acid to form a solution neutral to litmus paper and a neutral solution of 0.5 gm. of potassium …
Number of citations: 0 scholar.archive.org
CL Diehl - Journal of the American Pharmaceutical Association, 1913 - scholar.archive.org
The Committee on National Formulary have the pleasure to report that in so far as the revision of formulas now in the National Formulary, as well as the new formulas that have been …
Number of citations: 5 scholar.archive.org
UJ Jovanović - Stereotactic and Functional Neurosurgery, 1967 - karger.com
… in the form of coated tablets consists of 5 mg of methyltestosterone, 3 mg of vitamin E (oc-toco-pherol acetate), 3 mg of yohimbine hydrochloride, 0.35 mg of strychnine glycerophosphate…
Number of citations: 26 karger.com
CF MASON, W WOOD - Medical Record, 1917 - books.google.com
… By its strychnine glycerophosphate it induces nervous stimulation without the usual motor … , 2 grains; Calcium Glycerophosphate, 2 grains; and Strychnine Glycerophosphate, 1-64 grain. …
Number of citations: 0 books.google.com
C Braestrup, M Nielsen - Brain Research Bulletin, 1980 - Elsevier
The interaction between GABA receptors and benzodiazepine receptors at the molecular level was investigated on rat brain membranes in vitro, using 3 H-diazepam binding assays. …
Number of citations: 34 www.sciencedirect.com
S FREUD, F PLAUT, L Casamajor - Journal of Nervous and …, 1912 - books.google.com
… which replaces the phosphorus lost, in a form natural to nervous tissues, and, by its strychnine glycerophosphate, Induces nervous stimulation without the usual motor exhaustion. The …
Number of citations: 2 books.google.com
American Pharmaceutical Association… - 1916 - books.google.com
T is well known that the United States Pharmacopoeia supplies formulas for only a limited number of the more commonly used medicines, and that there are many other remedies, more …
Number of citations: 2 books.google.com
FL Hoffman - Journal of the American Medical Association, 1916 - jamanetwork.com
To the Editor: —I am sure that your readers will share the conviction that a serious error is being made in the British policy of retrenchment in public expenditures according to which "on …
Number of citations: 0 jamanetwork.com
E Phos - jamanetwork.com
Mich. Make your own comment. phosphates, they attempt to counterbalance the admission by contending that the use of organic compounds" spares" the system the necessity of …
Number of citations: 0 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.